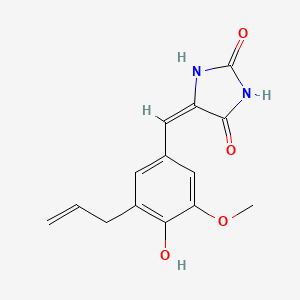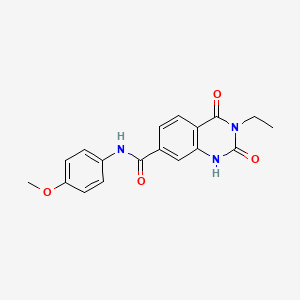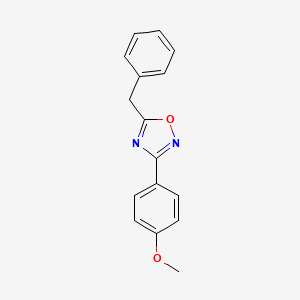
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione, also known as AHMI, is a synthetic compound that belongs to the class of imidazolidinediones. It has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and pharmacological properties.
作用机制
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. For example, 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione inhibits the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are often dysregulated in cancer and neurodegenerative disorders. 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the immune system and improve cardiovascular function. 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation and tissue damage in inflammatory diseases, and protect neurons from oxidative stress and apoptosis in neurodegenerative disorders. 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
实验室实验的优点和局限性
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized and purified using standard laboratory techniques. However, 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione also has some limitations for lab experiments, including its relatively low potency and selectivity compared to other compounds with similar pharmacological properties. It also has limited bioavailability and may require formulation with other compounds to improve its pharmacokinetic properties.
未来方向
There are several future directions for research on 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. One area of research is the development of more potent and selective analogs of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione that can be used for therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione, including its interactions with specific enzymes and signaling pathways. Additionally, the potential use of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione as a diagnostic tool for cancer and neurodegenerative disorders should be explored. Finally, the development of novel drug delivery systems for 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione should be investigated to improve its bioavailability and efficacy.
合成方法
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione can be synthesized through a multistep process involving the condensation reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with ethylenediamine, followed by cyclization with phosgene. The final product is obtained through purification and recrystallization. The synthesis process has been optimized to improve the yield and purity of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione.
科学研究应用
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the effectiveness of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects.
In inflammation, 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response.
In neurodegenerative disorders, 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to protect neurons from oxidative stress and apoptosis, thereby improving cognitive function and reducing neuronal damage. It has also been shown to enhance the clearance of amyloid-β plaques, a hallmark of Alzheimer's disease.
属性
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-4-9-5-8(7-11(20-2)12(9)17)6-10-13(18)16-14(19)15-10/h3,5-7,17H,1,4H2,2H3,(H2,15,16,18,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRIAUREYXCMFT-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)

![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5703360.png)
